Cas no 2302-89-8 (Hydrazinecarboxamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]-)

Hydrazinecarboxamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]- structure
2302-89-8 structure
Product Name:Hydrazinecarboxamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]-
CAS No:2302-89-8
MF:C14H23N3O
MW:249.35192322731
CID:282097
PubChem ID:9562678
Update Time:2025-04-19

Hydrazinecarboxamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxamide,2-[1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-propen-1-ylidene]-
    • (2E,3E)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one semicarbazone #
    • 2302-89-8
    • DTXSID40430327
    • KONFNVUQMJEATQ-LLDULDGKSA-N
    • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, semicarbazone
    • NSC167607
    • 3-Buten-2-one,6,6-trimethyl-1-cyclohexen-1-yl)-, semicarbazone
    • Inchi: 1S/C14H23N3O/c1-10-6-5-9-14(3,4)12(10)8-7-11(2)16-17-13(15)18/h7-8H,5-6,9H2,1-4H3,(H3,15,17,18)/b8-7+,16-11+
    • InChI Key: KONFNVUQMJEATQ-LLDULDGKSA-N
    • SMILES: O=C(N)N/N=C(\C)/C=C/C1=C(C)CCCC1(C)C

Computed Properties

  • Exact Mass: 249.18429
  • Monoisotopic Mass: 249.184112366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • PSA: 67.48
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